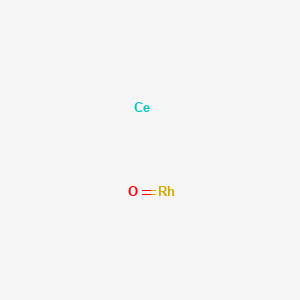
Cerium--oxorhodium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–oxorhodium (1/1) is a compound that combines cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:
Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.
Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.
Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.
Scientific Research Applications
Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.
Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.
Mechanism of Action
The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.
Comparison with Similar Compounds
Cerium–oxorhodium (1/1) can be compared with other similar compounds, such as:
Cerium–oxoplatinum (1/1): Similar in its catalytic properties but with different reactivity and stability profiles.
Cerium–oxopalladium (1/1): Known for its use in hydrogenation reactions but less effective in oxidation reactions compared to cerium–oxorhodium (1/1).
Cerium–oxoiridium (1/1): Exhibits unique catalytic properties but is more expensive and less commonly used.
The uniqueness of cerium–oxorhodium (1/1) lies in its balanced combination of reactivity, stability, and catalytic efficiency, making it a versatile compound for various applications.
Properties
CAS No. |
144275-81-0 |
|---|---|
Molecular Formula |
CeORh |
Molecular Weight |
259.021 g/mol |
IUPAC Name |
cerium;oxorhodium |
InChI |
InChI=1S/Ce.O.Rh |
InChI Key |
XTIGIWBBPFCKFF-UHFFFAOYSA-N |
Canonical SMILES |
O=[Rh].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
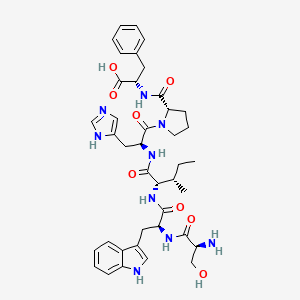
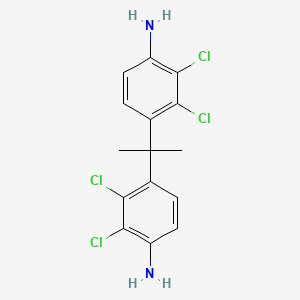
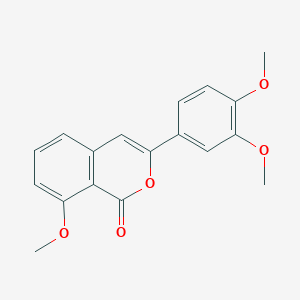
![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
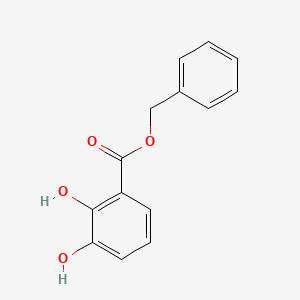
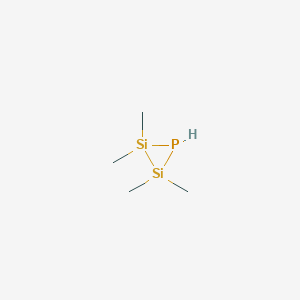
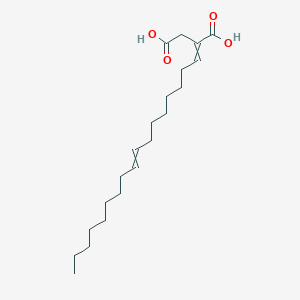
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
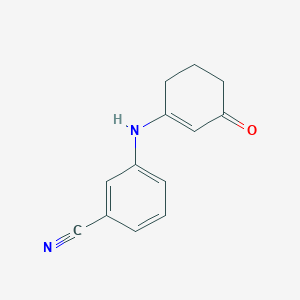
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
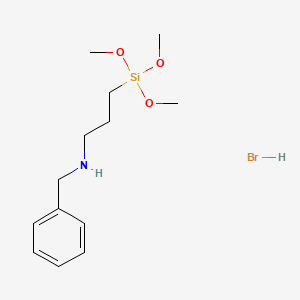
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
